5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
5-acetyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBJDVXFAFVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The acetyl group at position 5 undergoes nucleophilic attacks, forming derivatives with enhanced biological or synthetic utility.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Oxime Formation | Hydroxylamine (NH₂OH), HCl/EtOH | 5-(Hydroxyimino)acetyl derivative | |
| Hydrazone Synthesis | Hydrazine hydrate (NH₂NH₂·H₂O) | 5-Acetyl hydrazone analog |
These reactions typically proceed under mild acidic or neutral conditions, leveraging the electrophilic nature of the acetyl carbonyl group.
Condensation Reactions
The compound participates in cyclocondensation to form fused heterocycles, a key strategy in medicinal chemistry.
The tetrahydropyrimidine ring’s NH groups facilitate condensation, often enhanced by green chemistry approaches like solvent-free grinding .
Redox Transformations
The acetyl and methyl groups undergo reduction/oxidation to modulate electronic properties.
| Reaction | Reagent | Outcome | Application |
|---|---|---|---|
| Acetyl Reduction | NaBH₄, MeOH | 5-(1-Hydroxyethyl) derivative | Increased solubility |
| Methyl Oxidation | KMnO₄, acidic conditions | 5-Acetyl-3-carboxylic acid analog | Chelation-based drug design |
Reduction of the acetyl group to a hydroxyl moiety improves pharmacokinetic profiles, while oxidation introduces carboxyl groups for metal coordination.
Biological Interaction Mechanisms
The compound inhibits enzymes like acetylcholinesterase (AChE) through non-covalent interactions:
| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| AChE | -8.2 (in silico) | H-bonding with Ser203, π-π stacking | |
| Butyrylcholinesterase | -7.6 | Hydrophobic pocket occupancy |
Molecular docking studies reveal preferential binding to conserved catalytic triads, rationalizing its sub-micromolar IC₅₀ values .
Stability and Degradation
Under harsh conditions (e.g., strong acids/bases), the tetrahydropyrimidine ring undergoes hydrolysis:
| Condition | Degradation Pathway | By-Products Identified |
|---|---|---|
| 1M HCl, 80°C | Ring opening → β-ketoamide | Acetic acid, methylamine |
| 1M NaOH, reflux | Deacetylation → pyrimidine-dione | Ammonia, CO₂ evolution |
Stability studies recommend storage at pH 6–8 and temperatures <25°C to prevent decomposition.
Scientific Research Applications
5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.
Chemical Properties and Structure
5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has the molecular formula and a molecular weight of 168.15 g/mol. The compound features a tetrahydropyrimidine ring with acetyl and methyl substituents, which contributes to its reactivity and potential applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance:
- Case Study : A research team evaluated the compound against various bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activity.
- Research Findings : In vitro studies demonstrated that 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione induced apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its potential utility in cancer therapeutics.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
- Study Overview : Animal models treated with 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione showed reduced neuroinflammation and improved cognitive function following induced neurodegeneration.
Pesticidal Activity
The compound has been explored for its pesticidal properties.
- Field Trials : Trials conducted on crops revealed that formulations containing 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione effectively reduced pest populations without harming beneficial insects.
Plant Growth Promotion
Additionally, this compound has shown potential as a plant growth regulator.
- Experimental Results : Studies indicated that application of the compound enhanced seed germination rates and root development in various plant species.
Polymer Synthesis
5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be utilized in the synthesis of novel polymers.
- Synthesis Process : Researchers have developed polymeric materials incorporating this compound that exhibit improved thermal stability and mechanical properties compared to traditional polymers.
Coatings and Adhesives
The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives.
- Performance Evaluation : Coatings developed with 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione demonstrated enhanced adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 5-acetyl-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair . By inhibiting PARP-1, the compound can interfere with the DNA repair process, leading to cell death in cancer cells. This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine-dione Core
The following table highlights structural analogs with modifications at positions 3, 5, or the N1 side chain, along with their properties and applications:
Functional Group Impact on Physicochemical Properties
- Lipophilicity : The acetyl group in the target compound enhances lipophilicity (predicted logP ~0.5) compared to the hydrophilic 5-hydroxyethyl analog (logP ~-0.8) .
- Reactivity: The 5-acetyl group may participate in condensation or nucleophilic addition reactions, unlike the 5-amino analog, which is prone to diazotization .
- Biological Activity : Thiadiazole- and thiazole-containing analogs (e.g., Compounds 31, 39) exhibit targeted enzyme inhibition (e.g., HSD17B13), while the target compound’s acetyl group may limit direct bioactivity without further functionalization .
Biological Activity
5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- CAS Number : 858002-18-3
- Chemical Structure :
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Research indicates that derivatives of pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown moderate to good activity against breast (T47D), liver (HepG2), and lung (NCl H-522) cancer cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5-Acetyl-3-methyl | T47D | 0.156 | High |
| HepG2 | 0.046 | Very High | |
| NCl H-522 | 0.057 | Very High |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. Pyrimidine derivatives often exhibit significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases . The compound's ability to inhibit lipid peroxidation has been documented, indicating its potential as a protective agent against cellular damage.
Anti-inflammatory and Analgesic Properties
Research has indicated that 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione possesses anti-inflammatory and analgesic properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This activity suggests potential therapeutic applications in treating inflammatory conditions.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes relevant to disease mechanisms:
- Cholinesterase Inhibition : It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 0.082 | Competitive Inhibition |
| Butyrylcholinesterase | 0.067 | Competitive Inhibition |
Study on Anticancer Effects
In a recent study published in MDPI, derivatives of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine were tested against several cancer cell lines. The results indicated that modifications to the molecular structure significantly enhanced anticancer activity, particularly through the introduction of electron-donating groups which improved binding affinity to target enzymes involved in cell proliferation .
Study on Antioxidant Activity
An investigation into the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in vitro. The study demonstrated that treatment with the compound led to a decrease in malondialdehyde levels while increasing glutathione levels in treated cells . This suggests its potential role as a therapeutic agent in oxidative stress-related disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- The compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors. For example, multi-step procedures may include cyclization of acetylated intermediates with methylamine derivatives under reflux conditions. Catalysts like potassium hydroxide or acetic anhydride are often employed to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the substitution pattern and hydrogen bonding. Infrared (IR) spectroscopy confirms functional groups (e.g., acetyl C=O stretching at ~1700 cm⁻¹). X-ray crystallography provides definitive stereochemical data, especially for tautomeric forms .
Q. What solvents and conditions optimize crystallization for X-ray analysis?
- Ethanol and dimethylformamide (DMF) are common solvents for recrystallization. Slow evaporation at controlled temperatures (20–25°C) yields high-quality single crystals. Temperature gradients during cooling can mitigate polymorphic variations .
Q. How is purity assessed, and what stability considerations apply?
- High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Stability studies under varying humidity and temperature (e.g., thermogravimetric analysis, TGA) identify degradation pathways, particularly for hygroscopic derivatives .
Q. What role do substituents (e.g., acetyl, methyl) play in reactivity?
- The acetyl group at position 5 enhances electrophilic substitution at the pyrimidine ring, while the methyl group at position 3 sterically hinders nucleophilic attack. These substituents also influence tautomeric equilibria, affecting solubility and intermolecular interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalization be addressed?
- Regioselectivity is controlled by solvent polarity and catalyst choice. For example, polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic substitution at position 6. Transition metal catalysts (e.g., Pd/C) may direct cross-coupling reactions to less hindered sites .
Q. What methodologies evaluate biological activity in drug discovery?
- In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) screen for activity. In silico docking studies (e.g., AutoDock Vina) predict binding affinities to targets like dihydrofolate reductase. Dose-response curves and IC₅₀ values quantify potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
